molecular formula C16H21N3O2 B2677669 Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975118-83-2

Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate

Cat. No. B2677669
CAS RN: 1975118-83-2
M. Wt: 287.363
InChI Key: NAGCAUXWWVDZPB-UHFFFAOYSA-N
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Description

Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate, also known as EAMPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazole family and has a molecular formula of C18H22N4O2. EAMPC has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers looking to develop new drugs.

Mechanism Of Action

The exact mechanism of action of Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. For instance, it has been found to reduce the levels of certain inflammatory markers in the body, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been found to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate in lab experiments is its ability to exhibit multiple pharmacological properties, making it a versatile compound for studying various diseases. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to fully elucidate its effects.

Future Directions

There are several future directions for research involving Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate. One potential avenue is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and how it can be optimized for use in drug development. Finally, more studies could be conducted to investigate its potential applications in the treatment of cancer.

Synthesis Methods

Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of ethyl 4-chloroacetoacetate with ethyl hydrazinecarboxylate to form ethyl 3-hydrazinylpropionate. This intermediate is then reacted with N-ethylaniline to form Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate.

Scientific Research Applications

Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been studied for its potential applications in the treatment of various diseases. For instance, it has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-19(13-9-7-6-8-10-13)12-15-14(11-18(3)17-15)16(20)21-5-2/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGCAUXWWVDZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NN(C=C1C(=O)OCC)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[ethyl(phenyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate

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